1-ethyl-3-(N-nitroamidino)thiourea

説明

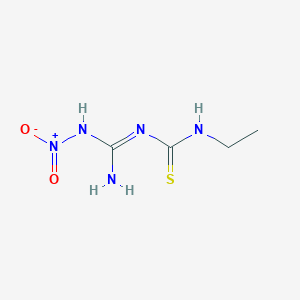

Structure

3D Structure

特性

IUPAC Name |

(1E)-1-[amino(nitramido)methylidene]-3-ethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5O2S/c1-2-6-4(12)7-3(5)8-9(10)11/h2H2,1H3,(H4,5,6,7,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGHHLVCSUYOKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)N=C(N)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=S)/N=C(\N)/N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819582 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 1 Ethyl 3 N Nitroamidino Thiourea

Pioneering Synthetic Routes for 1-ethyl-3-(N-nitroamidino)thiourea

The synthesis of 1-ethyl-3-(N-nitroamidino)thiourea can be logically approached through the condensation of precursors containing the key functional groups: an ethyl isothiocyanate moiety and a nitroaminoguanidine moiety. Two primary retrosynthetic disconnections suggest the following pioneering routes.

Route A: Condensation of Ethyl Isothiocyanate and Nitroaminoguanidine

The most direct and atom-economical approach involves the nucleophilic addition of nitroaminoguanidine to ethyl isothiocyanate. This reaction is analogous to the standard synthesis of substituted thioureas from isothiocyanates and amines.

The reaction mechanism involves the attack of the terminal amino group of nitroaminoguanidine onto the electrophilic carbon of the isothiocyanate group. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and to mediate the proton transfer steps.

Reactants: Ethyl isothiocyanate, Nitroaminoguanidine

Solvent: Acetonitrile

Temperature: Room temperature to gentle heating (40-60 °C)

Product: 1-ethyl-3-(N-nitroamidino)thiourea

This one-step synthesis is highly efficient in principle, as it forms the target molecule directly with no theoretical byproducts.

Route B: Guanylation of N-Ethylthiourea

An alternative strategy involves a two-step process starting from a more common precursor, N-ethylthiourea. This intermediate can be synthesized from ethylamine (B1201723) and a thiocyanating agent. The subsequent step involves the introduction of the nitroguanidinyl group. This is conceptually similar to methods used in the synthesis of related compounds like the insecticide Clothianidin, where a nitroguanidine (B56551) skeleton is formed. sumitomo-chem.co.jpnih.gov

Step 1: Synthesis of N-ethylthiourea.

Step 2: Reaction of N-ethylthiourea with a nitroguanidinylating agent, such as N-nitro-S-methylisothiourea. This reaction would proceed via nucleophilic substitution, where the N-ethylthiourea displaces the methylthio- leaving group.

This route offers flexibility in precursor sourcing but is less atom-economical due to the elimination of methanethiol (B179389) or other leaving groups.

Optimization Strategies in 1-ethyl-3-(N-nitroamidino)thiourea Synthesis

Optimizing the synthesis of 1-ethyl-3-(N-nitroamidino)thiourea involves a systematic investigation of reaction parameters to maximize yield and purity while minimizing reaction time and energy consumption.

Solvent System Rationalization and Optimization

The choice of solvent is critical in thiourea (B124793) synthesis. The polarity and proticity of the solvent can significantly influence reaction rates and yields by affecting reactant solubility and stabilizing transition states. For the proposed condensation route (Route A), a range of solvents could be employed.

| Solvent | Dielectric Constant (ε) | Typical Reaction Time (hours) | Hypothetical Yield (%) | Rationale |

| Acetonitrile | 37.5 | 6 | 85 | Good reactant solubility, aprotic nature prevents side reactions. |

| Ethanol (B145695) | 24.5 | 8 | 78 | Protic solvent can hydrogen bond with reactants, potentially slowing the reaction. |

| Dimethylformamide (DMF) | 36.7 | 4 | 90 | High polarity effectively solvates reactants and intermediates. |

| Tetrahydrofuran (THF) | 7.6 | 12 | 65 | Lower polarity leads to slower reaction rates. |

| Water | 80.1 | 10 | 70 | "On-water" synthesis is a green option, but solubility of organic precursors can be limited. organic-chemistry.org |

This table presents hypothetical data based on general principles of thiourea synthesis.

Optimization would involve screening these solvents to identify the one that provides the best balance of reaction rate, yield, and ease of product isolation.

Temperature and Pressure Influence on Reaction Yields

Temperature is a key parameter controlling the kinetics of the synthesis. Generally, higher temperatures increase the reaction rate. However, the nitroguanidine moiety is known to be thermally sensitive, and excessive heat can lead to decomposition and reduced yields. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields by promoting rapid and uniform heating. nih.gov

| Condition | Temperature (°C) | Reaction Time | Hypothetical Yield (%) | Notes |

| Conventional Heating | 25 | 24 hours | 75 | Slow reaction rate at room temperature. |

| Conventional Heating | 60 | 6 hours | 88 | Optimal balance of rate and stability. |

| Conventional Heating | 100 | 2 hours | 60 | Significant product decomposition observed. |

| Microwave Irradiation | 80 | 15 minutes | 92 | Rapid, efficient heating minimizes degradation. |

This table presents hypothetical data to illustrate temperature effects.

The influence of pressure is generally less significant for this type of liquid-phase condensation reaction unless volatile reactants are used or the reaction mechanism involves a significant change in volume.

Catalyst Selection and Reaction Kinetics in Synthesis

While many thiourea syntheses proceed without a catalyst, the reaction rate can often be enhanced by the addition of a base or, in some cases, an acid. Basic catalysts, such as triethylamine (B128534) or potassium carbonate, can deprotonate the nucleophilic amine, increasing its reactivity.

| Catalyst | Type | Molar Equivalent | Hypothetical Rate Increase (Factor) | Rationale |

| None | - | - | 1x | Uncatalyzed baseline reaction. |

| Triethylamine (Et3N) | Organic Base | 0.1 | 3x | Homogeneous catalyst, increases nucleophilicity of nitroaminoguanidine. |

| Potassium Carbonate (K2CO3) | Inorganic Base | 1.2 | 2.5x | Heterogeneous catalyst, often used in polar solvents like DMF. patsnap.com |

| Nano-BF3-SiO2 | Lewis Acid | - | Varies | Can activate the isothiocyanate group toward nucleophilic attack. researchgate.net |

This table provides a qualitative comparison of potential catalytic effects.

Kinetic studies would involve monitoring the disappearance of reactants over time under different catalytic conditions to determine the rate law and optimize catalyst loading.

Green Chemistry Principles in 1-ethyl-3-(N-nitroamidino)thiourea Preparation

Applying green chemistry principles to the synthesis of 1-ethyl-3-(N-nitroamidino)thiourea focuses on improving the environmental footprint of the process. This includes maximizing atom economy, using safer solvents, and improving energy efficiency.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. The ideal synthesis has a 100% atom economy.

For the proposed Route A , the reaction is an addition reaction:

C₃H₅NS (Ethyl isothiocyanate) + CH₄N₄O₂ (Nitroaminoguanidine) → C₄H₉N₅O₂S (Product)

The calculation for atom economy is:

% Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

| Compound | Formula | Molecular Weight ( g/mol ) |

| Ethyl isothiocyanate | C₃H₅NS | 87.14 |

| Nitroaminoguanidine | CH₄N₄O₂ | 120.08 |

| Sum of Reactants | - | 207.22 |

| 1-ethyl-3-(N-nitroamidino)thiourea | C₄H₉N₅O₂S | 207.22 |

Calculation: % Atom Economy = (207.22 / 207.22) x 100 = 100%

This route is theoretically perfectly atom-economical. In contrast, Route B, which involves the elimination of a leaving group like methanethiol, would have a significantly lower atom economy.

Further green considerations include:

Solvent-Free Synthesis: Mechanochemical methods, such as ball milling, can be explored to conduct the reaction in the solid state, eliminating the need for bulk solvents. beilstein-journals.orgnih.gov

Use of Greener Solvents: If a solvent is necessary, replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) would reduce environmental impact. researchgate.net

Energy Efficiency: Utilizing microwave irradiation instead of conventional heating can drastically reduce energy consumption and reaction times.

By focusing on an atom-economical route and employing modern techniques like microwave synthesis and green solvents, the preparation of 1-ethyl-3-(N-nitroamidino)thiourea can be aligned with the principles of sustainable chemistry.

Utilization of Sustainable Reagents and Solvents

While no green synthesis methods exist for the target compound, the field of organic chemistry has well-established sustainable practices for the synthesis of thiourea derivatives. These methodologies focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

Solvent Selection: Traditional syntheses of thioureas often employ volatile organic compounds (VOCs). Modern, sustainable approaches prioritize greener alternatives. For the hypothetical synthesis of a thiourea derivative, solvents such as water, ethanol, or bio-derived solvents like Cyrene could be considered. An "on-water" synthesis, for instance, leverages the hydrophobic effect to accelerate reactions between nonpolar reagents and simplifies product isolation through filtration.

Catalysis and Reaction Conditions: The use of catalysts can significantly improve the efficiency and environmental impact of a synthesis. For related compounds, solid-supported catalysts have been used to facilitate reactions under milder conditions. Furthermore, non-conventional energy sources are employed to enhance reaction rates and reduce energy consumption.

Mechanochemistry: This solvent-free technique involves grinding solid reactants together, often with a liquid additive (liquid-assisted grinding, LAG), to initiate a chemical reaction. nih.gov It eliminates the need for bulk solvents, reducing waste and simplifying purification. nih.gov A hypothetical mechanochemical approach to a thiourea synthesis would involve milling an amine precursor with an isothiocyanate.

Microwave and Ultrasound Irradiation: These methods can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in cleaner reactions with higher yields. asianpubs.org

The table below summarizes potential sustainable approaches applicable to the synthesis of thiourea analogues.

| Method | Sustainable Reagents/Solvents | Key Advantages |

| Aqueous Synthesis | Water | Eliminates toxic VOCs, simplifies product isolation, low cost. |

| Mechanochemistry (LAG) | Minimal or no solvent | Reduces solvent waste, high efficiency, applicable to solid-state reactants. nih.gov |

| Microwave-Assisted | Green solvents (e.g., ethanol) | Drastically reduced reaction times, energy efficiency, often higher yields. asianpubs.org |

This interactive table is based on established green chemistry principles for the synthesis of thiourea compounds in general.

Mechanistic Pathways of 1-ethyl-3-(N-nitroamidino)thiourea Formation

As the synthesis of 1-ethyl-3-(N-nitroamidino)thiourea is not documented, its formation mechanism remains unknown. The standard and most direct synthetic route to N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate. nih.gov

A hypothetical pathway to the target compound would involve the reaction of nitroguanidine with ethyl isothiocyanate. In this scenario, one of the nitrogen atoms of nitroguanidine would act as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.

However, this proposed reaction is chemically challenging. The nitroguanidine molecule contains a strongly electron-withdrawing nitro group (-NO₂). This group significantly reduces the electron density across the molecule, diminishing the nucleophilicity of the adjacent nitrogen atoms. Consequently, the reaction of nitroguanidine with an electrophile like ethyl isothiocyanate would be expected to be very slow or not occur at all under standard conditions. The more common reactivity of guanidines involves their synthesis from thioureas, often using thiophilic metal salts or other activating agents. rsc.org

Proposed Reaction Intermediates and Transition States

Given the absence of a known reaction, specific intermediates and transition states for the formation of 1-ethyl-3-(N-nitroamidino)thiourea cannot be described. However, by analogy to the general mechanism of thiourea formation from an amine and an isothiocyanate, a plausible reaction coordinate can be proposed.

The reaction would proceed via a single concerted step or a stepwise mechanism involving a zwitterionic intermediate. The key event is the formation of a new carbon-nitrogen bond.

Transition State (TS): The transition state would involve the partial formation of the N-C bond between the nucleophilic nitrogen of the guanidine (B92328) moiety and the electrophilic carbon of the isothiocyanate. Simultaneously, the C=S and C=N bonds of the isothiocyanate would be partially broken. In bifunctional catalysis, hydrogen bonding from a catalyst can stabilize the developing negative charge on the sulfur atom in the transition state, thereby lowering the activation energy. wikipedia.org

Reaction Intermediate: If the reaction is stepwise, a zwitterionic intermediate could be formed. In this species, a formal negative charge would reside on the sulfur atom, and a positive charge would be on the nitrogen atom of the attacking nucleophile. This intermediate would then rapidly tautomerize to the final stable thiourea product.

The specific geometry and energy of these states would depend heavily on the electronic nature of the reactants and the solvent environment.

Computational Modeling of Synthetic Reaction Energetics

No computational studies on the formation of 1-ethyl-3-(N-nitroamidino)thiourea have been published. However, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms and energetics. nih.gov

For a hypothetical reaction, DFT calculations could be employed to:

Model Reactant Geometries: Optimize the ground-state geometries of nitroguanidine and ethyl isothiocyanate.

Map the Reaction Pathway: Locate the transition state structure for the nucleophilic attack of nitroguanidine on the isothiocyanate. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state. researchgate.net

Calculate Activation Energy: Determine the energy barrier (activation energy, ΔG‡) of the reaction by calculating the energy difference between the reactants and the transition state. A high activation energy would confirm the low reactivity predicted by the electronic effects of the nitro group.

Identify Intermediates: Search for potential reaction intermediates, such as the zwitterionic species mentioned previously, and determine their relative stabilities.

The table below illustrates the typical parameters that would be calculated in a computational study of an analogous thiourea formation reaction.

| Parameter | Description | Typical Computational Method |

| ΔGreaction | Gibbs Free Energy of Reaction (determines thermodynamic favorability). | DFT (e.g., M06-2X/6-31+G(d)) researchgate.net |

| ΔG‡ | Gibbs Free Energy of Activation (determines reaction rate). | DFT (e.g., M06-2X/6-31+G(d)) researchgate.net |

| Transition State Geometry | The 3D arrangement of atoms at the highest point of the energy barrier. | Transition State Search |

| Imaginary Frequency | A vibrational mode corresponding to the reaction coordinate at the transition state. | Frequency Calculation |

This interactive table outlines the standard computational outputs for analyzing a reaction mechanism, based on studies of related chemical systems. researchgate.netnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for 1-ethyl-3-(N-nitroamidino)thiourea

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1-ethyl-3-(N-nitroamidino)thiourea in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in various NMR experiments, the connectivity and spatial arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-ethyl-3-(N-nitroamidino)thiourea is expected to show distinct signals corresponding to the ethyl group and the N-H protons. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling to each other. Based on data from related ethyl thiourea (B124793) compounds, the CH₃ triplet would likely appear around 1.2 ppm, and the CH₂ quartet would be observed further downfield. scispace.com The N-H protons are expected to appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration due to hydrogen bonding and chemical exchange. In related thiourea derivatives, N-H proton resonances have been observed over a wide range, often between 7.0 and 12.0 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. The thiocarbonyl (C=S) carbon is a particularly diagnostic signal, typically appearing in the range of 180–185 ppm in thiourea derivatives. iosrjournals.orgresearchgate.netresearchgate.net The carbon of the amidino group is also expected in the downfield region. The ethyl group carbons would resonate in the aliphatic region, with the CH₂ carbon appearing at a lower field than the CH₃ carbon.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, would be highly informative for this nitrogen-rich compound. Based on data for thiourea and nitroguanidine (B56551) derivatives, distinct signals would be expected for the different nitrogen environments. spectrabase.comresearchgate.nethuji.ac.il The nitro group nitrogen (in the N-NO₂) is anticipated to have a chemical shift in the range of -10 to -30 ppm relative to nitromethane. researchgate.netresearchgate.net The amino and imino nitrogens of the thiourea and guanidine (B92328) moieties would resonate at different frequencies, providing a unique fingerprint of the molecule. For instance, in 1-amino-3-nitroguanidine, the nitrogen of the N-NO₂ group is observed around -146 ppm (referenced to nitromethane). znaturforsch.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-ethyl-3-(N-nitroamidino)thiourea

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~1.2 | ~15 | Triplet |

| CH₂ | Downfield of CH₃ | Downfield of CH₃ | Quartet |

| N-H | 7.0 - 12.0 | - | Broad Singlet |

| C=S | - | 180 - 185 | - |

| C=N | - | Downfield | - |

Two-dimensional NMR techniques would be instrumental in confirming the structural assignment of 1-ethyl-3-(N-nitroamidino)thiourea.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons. A clear cross-peak would be expected between the CH₃ and CH₂ protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. HSQC would definitively assign the ¹³C signals for the CH₃ and CH₂ groups by showing correlations to their respective proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. This could help determine the preferred conformation of the molecule in solution, for instance, by observing through-space interactions between the ethyl group protons and other parts of the molecule.

Solid-state NMR (ssNMR) would be a valuable technique for characterizing 1-ethyl-3-(N-nitroamidino)thiourea in its crystalline form. As observed with nitroguanidine, such molecules can exhibit polymorphism, and ssNMR can distinguish between different crystalline forms. wikipedia.orgdtic.mil Cross-polarization magic-angle spinning (CP/MAS) experiments for ¹³C and ¹⁵N would provide information on the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. dntb.gov.uamdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule, allowing for the identification of its functional groups.

The IR and Raman spectra of 1-ethyl-3-(N-nitroamidino)thiourea would be dominated by the characteristic vibrations of the N-H, C=S, and NO₂ groups.

N-H Vibrations: The N-H stretching vibrations are expected to appear in the region of 3100-3400 cm⁻¹. The presence of multiple N-H groups and hydrogen bonding can lead to broad and complex absorption bands in this region. iosrjournals.orgresearchgate.net

C=S Vibrations: The thiocarbonyl (C=S) stretching vibration is a key feature and is typically observed in the range of 1000-1200 cm⁻¹ in thiourea derivatives. researchgate.netakjournals.com This band can be coupled with other vibrations, and its exact position can be sensitive to the molecular environment.

NO₂ Vibrations: The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. at.ua These intense bands are often easily identifiable in the IR spectrum.

Ethyl Group Vibrations: The C-H stretching vibrations of the ethyl group would be found in the 2850-3000 cm⁻¹ region. C-H bending vibrations would appear at lower frequencies.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of 1-ethyl-3-(N-nitroamidino)thiourea. eurjchem.comconicet.gov.ar By comparing the calculated spectrum with the experimental IR and Raman data, a detailed and accurate assignment of the vibrational modes can be achieved. This correlation helps to confirm the molecular structure and provides a deeper understanding of the vibrational properties of the compound.

Table 2: Expected Characteristic Vibrational Frequencies for 1-ethyl-3-(N-nitroamidino)thiourea

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| C-H (ethyl) | Stretching | 2850 - 3000 |

| NO₂ | Asymmetric Stretching | 1500 - 1570 |

| NO₂ | Symmetric Stretching | 1300 - 1370 |

| C=S | Stretching | 1000 - 1200 |

| C-N | Stretching | 1200 - 1400 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of 1-ethyl-3-(N-nitroamidino)thiourea. It provides crucial information about the compound's elemental composition and the connectivity of its constituent atoms through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision. This accuracy allows for the determination of the elemental formula of the compound, a critical step in its identification. For 1-ethyl-3-(N-nitroamidino)thiourea, HRMS would be expected to confirm its molecular formula, C4H9N5O2S.

Illustrative HRMS Data for 1-ethyl-3-(N-nitroamidino)thiourea

| Parameter | Value |

|---|---|

| Molecular Formula | C4H9N5O2S |

| Theoretical Exact Mass (M) | 191.0477 g/mol |

| Ionization Mode | Electrospray (ESI+) |

| Adduct | [M+H]⁺ |

| Calculated m/z | 192.0550 |

| Measured m/z | 192.0548 |

This table is illustrative and demonstrates the type of data obtained from an HRMS experiment.

The small mass error between the calculated and a hypothetical measured m/z value would provide strong evidence for the assigned elemental composition.

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of 1-ethyl-3-(N-nitroamidino)thiourea would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of 1-ethyl-3-(N-nitroamidino)thiourea can be predicted to occur at the weaker bonds, such as the C-N and N-N bonds. Cleavage of the ethyl group, loss of the nitro group, and fragmentation of the thiourea and guanidine cores are all plausible pathways. For instance, the cleavage of the C-C bond in the ethyl group (alpha-cleavage) is a common fragmentation pattern for aliphatic amines and could be expected here. libretexts.org The study of various thiourea derivatives by mass spectrometry often reveals characteristic cleavages that aid in structural confirmation. dergipark.org.tr

Plausible Fragmentation Pathways and Corresponding m/z Values

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment |

|---|---|---|

| 192.0550 | 163.0403 | C2H5 (Ethyl radical) |

| 192.0550 | 146.0491 | NO2 (Nitro radical) |

| 192.0550 | 133.0338 | C2H5N2 (Ethyl diazenyl radical) |

| 192.0550 | 102.0382 | C2H5N3O2 (Nitro-ethylguanidine) |

This table represents a hypothetical fragmentation pattern to illustrate the principles of MS/MS analysis.

X-ray Diffraction Crystallography for Solid-State Structure Determination

The crystal structure of thiourea and its derivatives is often dominated by a network of intermolecular hydrogen bonds. nist.gov For 1-ethyl-3-(N-nitroamidino)thiourea, the N-H groups of the thiourea and guanidine moieties, as well as the oxygen atoms of the nitro group, are all potential hydrogen bond donors and acceptors. These interactions play a crucial role in the packing of the molecules in the crystal lattice. It is highly probable that the molecules would form dimers or extended chains through N-H···S and N-H···O hydrogen bonds. The presence of the nitro group could also lead to other non-covalent interactions that influence the crystal packing. mdpi.com

Illustrative Crystallographic Data for a Related Thiourea Derivative

| Parameter | Value |

|---|---|

| Compound | 3-ethyl-1-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]thiourea researchgate.net |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.9612(5) |

| b (Å) | 8.1215(3) |

| c (Å) | 27.5865(12) |

| V (ų) | 2679.83(19) |

This table presents data from a published crystal structure of a related compound to illustrate the type of information obtained.

The molecule 1-ethyl-3-(N-nitroamidino)thiourea is achiral and therefore does not have an absolute configuration to be determined. This subsection is not applicable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For 1-ethyl-3-(N-nitroamidino)thiourea, the thiocarbonyl group (C=S) and the nitroguanidine moiety are the primary chromophores.

The UV-Vis spectrum of thiourea typically shows a strong absorption band corresponding to a π → π* transition and a weaker band for an n → π* transition. nih.govresearchgate.net The presence of the nitroguanidine group, with its conjugated system, would be expected to influence the position and intensity of these absorption bands. The spectrum would likely be recorded in a polar solvent such as ethanol (B145695) or methanol.

Expected UV-Vis Absorption Data for 1-ethyl-3-(N-nitroamidino)thiourea

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Thiocarbonyl (C=S) | n → π* | ~300 - 350 |

| Thiocarbonyl (C=S) | π → π* | ~240 - 260 |

This table is illustrative and based on typical values for the constituent chromophores.

The precise λmax values and their corresponding molar absorptivities (ε) would be key parameters obtained from the experimental spectrum, providing a characteristic fingerprint for the compound's electronic structure.

Despite a comprehensive search for scientific literature, no specific studies detailing the chromophore analysis, electronic transitions, or solvatochromism of the chemical compound 1-ethyl-3-(N-nitroamidino)thiourea were found.

Therefore, the requested article with the specified outline focusing on the advanced structural elucidation and spectroscopic characterization of this particular compound cannot be generated at this time due to the lack of available research data.

General information regarding the spectroscopic properties of related thiourea derivatives is available, but this does not directly address the user's request for information solely on 1-ethyl-3-(N-nitroamidino)thiourea. Further experimental research on this specific compound would be required to provide the detailed analysis requested in the article outline.

Theoretical and Computational Chemistry Studies of 1 Ethyl 3 N Nitroamidino Thiourea

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its electronic characteristics. For 1-ethyl-3-(N-nitroamidino)thiourea, DFT calculations would typically be used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and stability. Furthermore, DFT can elucidate electronic properties like the distribution of electron density, which influences how the molecule interacts with other chemical species.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods can provide highly accurate predictions of molecular properties. For a molecule like 1-ethyl-3-(N-nitroamidino)thiourea, high-level ab initio calculations could be employed to refine the results obtained from DFT and to provide benchmark data for its electronic energy and structure.

HOMO-LUMO Energy Gap and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests that the molecule is more reactive. For 1-ethyl-3-(N-nitroamidino)thiourea, calculating the HOMO-LUMO gap would provide insights into its potential to participate in chemical reactions. Other chemical reactivity indices, such as electronegativity, hardness, and softness, could also be derived from these calculations to further characterize its reactive nature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a dynamic picture of their behavior.

Conformational Analysis and Flexibility Studies

Molecules are not static entities; they can adopt various spatial arrangements, or conformations, due to the rotation around single bonds. MD simulations of 1-ethyl-3-(N-nitroamidino)thiourea would allow for a thorough exploration of its conformational landscape. This would reveal the most stable conformations and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and the shapes it is likely to adopt.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations can be performed with explicit solvent molecules to study how interactions with the solvent affect the conformational preferences of 1-ethyl-3-(N-nitroamidino)thiourea. This is crucial for understanding its behavior in solution, which is the environment for many chemical reactions.

Quantum Chemical Topology (QCT) Analysis

Quantum Chemical Topology (QCT) is a powerful theoretical framework that partitions a molecule's electron density to define atomic basins, bond paths, and critical points, offering a rigorous definition of chemical bonding and molecular structure. rsc.orgresearchgate.net

The electron density distribution in 1-ethyl-3-(N-nitroamidino)thiourea is expected to be highly polarized due to the presence of several electronegative atoms and electron-withdrawing groups. The thiourea (B124793) moiety (–(C=S)N–) is known for its electron delocalization. iucr.org The C1=S1 bond in thiourea derivatives is typically found to be shorter than a single bond but longer than a conventional double bond, indicating π-electron density delocalization across the S-C-N fragment. iucr.org The C-N bonds within the thiourea and guanidino groups would also exhibit partial double bond character. iucr.org

The nitro group (–NO₂) is a strong electron-withdrawing group, which significantly influences the electron density of the rest of the molecule. wikipedia.org This would lead to a decrease in electron density on the adjacent nitrogen atom of the amidino group. The ethyl group, being an electron-donating group, would slightly increase the electron density on its neighboring nitrogen atom.

A topological analysis using the Quantum Theory of Atoms in Molecules (QTAIM) would likely reveal bond critical points (BCPs) between all covalently bonded atoms. The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would quantify the nature of these bonds. For instance, the C=S and C=O bonds in related structures show characteristics of polar covalent bonds. iucr.org The N-NO₂ bond is also a point of significant interest, often showing complex electronic features in energetic materials.

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in 1-ethyl-3-(N-nitroamidino)thiourea This table presents expected values based on studies of analogous compounds.

| Bond Path | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |

| C=S | ~0.3 - 0.4 | Positive | Polar Covalent |

| C-N (thiourea) | ~0.3 - 0.35 | Slightly Positive | Polar Covalent |

| N-N (nitro) | ~0.25 - 0.3 | Positive | Polar Covalent |

| N-O | ~0.4 - 0.5 | Positive | Highly Polar Covalent |

Non-covalent interactions (NCIs) are crucial for understanding the stability and crystal packing of molecules. nih.govnih.gov NCI analysis, often visualized using the Reduced Density Gradient (RDG), can identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. nih.govresearchgate.net

In 1-ethyl-3-(N-nitroamidino)thiourea, several intramolecular and intermolecular non-covalent interactions are anticipated. Intramolecular hydrogen bonds could form between the N-H protons and the oxygen atoms of the nitro group or the sulfur atom of the thiocarbonyl group. iucr.orgacs.org These interactions would create stabilizing ring structures. acs.org

The RDG scatter plots would be expected to show distinct spikes at low density and low gradient values, indicative of these interactions. nih.gov The sign of the second Hessian eigenvalue of the electron density (sign(λ₂)ρ) helps to distinguish between stabilizing (negative values, e.g., hydrogen bonds) and destabilizing (positive values, e.g., steric repulsion) interactions. nih.gov In the solid state, intermolecular hydrogen bonding involving the N-H groups as donors and the nitro oxygen or thiocarbonyl sulfur atoms as acceptors would likely dominate the crystal packing. acs.org

Table 2: Expected Non-Covalent Interactions in 1-ethyl-3-(N-nitroamidino)thiourea

| Interaction Type | Donor | Acceptor | Nature |

| Intramolecular H-bond | N-H | O (nitro), S (thio) | Stabilizing |

| Intermolecular H-bond | N-H | O (nitro), S (thio) | Crystal Packing |

| Van der Waals | Ethyl group, molecular surfaces | Ethyl group, molecular surfaces | Dispersive |

| Steric Repulsion | Crowded regions | Crowded regions | Destabilizing |

Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) has become a standard tool for the accurate prediction of spectroscopic parameters, aiding in the structural elucidation of novel compounds. rajpub.commdpi.com

The prediction of ¹H and ¹³C NMR chemical shifts via DFT calculations, typically using the GIAO (Gauge-Including Atomic Orbital) method, is a valuable technique. acs.org The accuracy of these predictions can be high, especially when appropriate functionals and basis sets are used, and when conformational flexibility is accounted for. nih.govfrontiersin.org

For 1-ethyl-3-(N-nitroamidino)thiourea, the ¹H NMR spectrum would be expected to show signals for the ethyl protons (a triplet and a quartet) and the N-H protons. The chemical shifts of the N-H protons would be highly dependent on their involvement in hydrogen bonding. mdpi.com The ¹³C NMR spectrum would display distinct signals for the ethyl carbons, the thiocarbonyl carbon, and the amidino carbon. The thiocarbonyl carbon (C=S) is typically observed at a high chemical shift (downfield), often in the range of 180 ppm. mdpi.com The electron-withdrawing effect of the nitro group would likely cause a downfield shift for the adjacent amidino carbon.

Table 3: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for 1-ethyl-3-(N-nitroamidino)thiourea Values are referenced against TMS and are illustrative based on typical ranges for similar functional groups.

| Atom | Hypothetical Predicted ¹³C Shift (ppm) | Atom Group | Hypothetical Predicted ¹H Shift (ppm) |

| C=S | 180-185 | N-H (thiourea) | 8.0-9.5 |

| C (amidino) | 155-165 | N-H (amidino) | 9.0-11.0 |

| CH₂ (ethyl) | 40-45 | CH₂ (ethyl) | 3.2-3.8 |

| CH₃ (ethyl) | 12-16 | CH₃ (ethyl) | 1.1-1.4 |

Theoretical vibrational (IR and Raman) spectra can be simulated using DFT frequency calculations. rajpub.commdpi.com These simulations provide valuable information on the vibrational modes of the molecule and can be compared with experimental spectra to confirm the structure. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. rajpub.com

For 1-ethyl-3-(N-nitroamidino)thiourea, key vibrational modes would include:

N-H stretching: Typically in the range of 3100-3400 cm⁻¹.

C-H stretching (ethyl group): Around 2800-3000 cm⁻¹.

C=S stretching: A strong band usually found between 1200-1300 cm⁻¹. mdpi.com

NO₂ stretching: Asymmetric and symmetric stretches, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

C-N stretching: Multiple bands in the fingerprint region.

Comparison of a simulated spectrum with an experimental one would allow for a detailed assignment of the observed bands to specific molecular vibrations. rajpub.com

Theoretical Mechanistic Predictions for Chemical Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states and intermediates. nih.gov For an energetic material like 1-ethyl-3-(N-nitroamidino)thiourea, understanding its decomposition pathways is of particular interest.

Based on studies of nitroguanidine (B56551) and related compounds, several decomposition pathways can be hypothesized. acs.orgnih.govresearchgate.net The initial step in the thermal decomposition of nitroguanidines often involves the cleavage of the N-NO₂ or C-N bonds. nih.gov

N-NO₂ Bond Homolysis: This would lead to the formation of a nitro radical (•NO₂) and a 1-ethyl-3-amidino-thiourea radical. This is a common initiation step for many nitro-containing energetic materials.

Isomerization and Elimination: The molecule could undergo isomerization, for example, through a proton transfer, followed by the elimination of nitrous acid (HNO₂) or other small molecules. Studies on nitroguanidine have shown that it can rearrange to form guanidine (B92328) and nitric acid, which then react further. researchgate.net

Hydrolytic Pathways: In the presence of water, hydrolysis of the amidino or thiourea functionalities could occur, potentially catalyzed by acidic or basic conditions. acs.org

DFT calculations could be employed to determine the activation energies for these and other potential reaction pathways, thus identifying the most likely transformation mechanisms under different conditions. acs.orgnih.gov For instance, the degradation of nitroguanidine has been shown to be significantly influenced by the presence of water and hydroxide (B78521) ions, which can lower the energy barriers for certain reaction steps. acs.org

Investigation of Chemical Reactivity and Reaction Mechanisms of 1 Ethyl 3 N Nitroamidino Thiourea

Nucleophilic and Electrophilic Reactivity Profiles

The presence of multiple nitrogen and sulfur atoms with lone pairs of electrons, alongside the electron-withdrawing nitro group, establishes a complex reactivity profile for 1-ethyl-3-(N-nitroamidino)thiourea, enabling it to react with both electrophiles and nucleophiles under various conditions.

The acid-base properties of 1-ethyl-3-(N-nitroamidino)thiourea are determined by the basicity of the nitrogen and sulfur atoms and the acidity of the N-H protons. The molecule possesses several potential sites for protonation and deprotonation.

The guanidine (B92328) portion of the molecule is expected to be basic, readily undergoing protonation. However, the strongly electron-withdrawing nitro group significantly diminishes the basicity of the adjacent nitrogen atoms. For comparison, the pKa of the conjugate acid of guanidine is approximately 13.6, highlighting its strong basic character. In contrast, the pKa of the conjugate acid of nitroguanidine (B56551) is around -0.98, indicating a dramatic reduction in basicity. psu.edu

The thiourea (B124793) moiety also contributes to the acid-base chemistry. Thioureas are generally weak bases, with protonation occurring primarily on the sulfur atom to form a resonance-stabilized cation. The pKa of the conjugate acid of thiourea is approximately -1.0. The N-H protons of the thiourea and nitroamidine groups are weakly acidic and can be removed by a strong base. The acidity of these protons is enhanced by the electron-withdrawing nature of the adjacent carbonyl and nitro groups. For instance, N-nitro-N'-phenylguanidine has a pKa of 10.5. psu.edu

The protonation and deprotonation equilibria are crucial in determining the nucleophilicity and electrophilicity of the molecule in various chemical reactions. In acidic media, protonation of the sulfur or nitrogen atoms can activate the molecule for certain reactions, while in basic media, deprotonation can generate more potent nucleophiles.

Table 1: Comparison of pKa Values of Parent Compounds

| Compound | pKa (Conjugate Acid) | pKa (Neutral Compound) |

| Guanidine | ~13.6 | - |

| Nitroguanidine | ~-0.98 psu.edu | - |

| Thiourea | ~-1.0 | 15.1 |

| N-nitro-N'-phenylguanidine | - | 10.5 psu.edu |

This table presents the pKa values of the parent compounds to provide a reference for the expected acid-base properties of 1-ethyl-3-(N-nitroamidino)thiourea.

The sulfur and nitrogen atoms of the thiourea moiety in 1-ethyl-3-(N-nitroamidino)thiourea are nucleophilic and readily react with a variety of electrophiles.

Alkylation: The most well-documented electrophilic reaction of N-nitroamidino thioureas is their reaction with α-haloketones, a type of alkylation reaction. This reaction proceeds via the Hantzsch thiazole (B1198619) synthesis, leading to the formation of 2,4-diaminothiazole derivatives. electronicsandbooks.comelectronicsandbooks.com The reaction is believed to initiate with the S-alkylation of the thiourea by the α-haloketone, forming an S-alkyl intermediate. This is followed by an intramolecular cyclization and subsequent elimination of the nitramide (B1216842) group (-NHNO2), which acts as a good leaving group due to the stabilizing effect of the nitro group on the resulting negative charge. electronicsandbooks.com This reaction pathway highlights the superior leaving group ability of the nitramide moiety compared to ammonia. electronicsandbooks.com

While the reaction with α-haloketones is a key application, the thiourea moiety is also expected to react with simpler alkylating agents like alkyl halides. The sulfur atom is the most probable site of initial attack, leading to the formation of an S-alkylisothiouronium salt.

Acylation: The nitrogen atoms of the thiourea and amidine groups can undergo acylation with electrophiles such as acyl chlorides or anhydrides. The outcome of the reaction can be influenced by the reaction conditions and the specific acylating agent used. Acylation can occur on one or multiple nitrogen atoms, leading to a variety of N-acylated products. In some cases, acylation can be followed by cyclization reactions, depending on the structure of the acylating agent. For instance, reaction with bifunctional electrophiles can lead to the formation of heterocyclic systems.

The electrophilic character of the carbon atom in the thiocarbonyl group (C=S) and the carbon of the amidine group makes 1-ethyl-3-(N-nitroamidino)thiourea susceptible to attack by nucleophiles.

Hydrolysis: Under hydrolytic conditions, particularly in the presence of acid or base, the thiourea and nitroamidine moieties can be cleaved. Acid-catalyzed hydrolysis of related N-amidinothioureas has been shown to lead to cleavage and subsequent cyclization to form triazole derivatives. nih.gov The specific products of hydrolysis of 1-ethyl-3-(N-nitroamidino)thiourea would depend on the reaction conditions. For instance, strong acid hydrolysis could potentially lead to the formation of ethylamine (B1201723), nitroguanidine, and hydrogen sulfide, or cyclized products.

Aminolysis: The reaction with amines (aminolysis) can also lead to the cleavage of the C-N bonds within the thiourea and amidine structures. Thiourea derivatives have been shown to catalyze the aminolysis of esters, indicating the susceptibility of the thiourea moiety to nucleophilic attack by amines. dtic.mildergipark.org.tr The reaction of 1-ethyl-3-(N-nitroamidino)thiourea with primary or secondary amines could potentially result in the displacement of the ethylamino group or the nitroamidine group, leading to the formation of new substituted thioureas or guanidines. The relative reactivity of the different electrophilic sites would depend on the nature of the attacking amine and the reaction conditions.

Redox Chemistry of the Thiourea and Nitroamidine Moieties

The presence of both a reducible nitro group and an oxidizable thiourea group confers a rich redox chemistry upon 1-ethyl-3-(N-nitroamidino)thiourea.

The thiourea moiety is readily oxidized by a variety of oxidizing agents. The nature of the oxidation product is highly dependent on the oxidant used and the reaction conditions.

Mild oxidation, for example with hydrogen peroxide in neutral or acidic media, can lead to the formation of formamidine (B1211174) disulfide salts. iwu.edu Further oxidation can yield thiourea dioxide (formamidinesulfinic acid), a useful reducing agent in its own right. iwu.edu Stronger oxidizing agents or more vigorous conditions can lead to the complete desulfurization of the thiourea moiety to form the corresponding urea (B33335) derivative, 1-ethyl-3-(N-nitroamidino)urea, with the sulfur being oxidized to sulfate. Other potential oxidation products include cyanamide (B42294) derivatives and elemental sulfur. The nitro group is generally stable to oxidation.

Table 2: Potential Oxidation Products of the Thiourea Moiety

| Oxidizing Agent | Potential Product(s) |

| Hydrogen Peroxide (mild conditions) | Formamidine disulfide derivative |

| Hydrogen Peroxide (stronger conditions) | Thiourea dioxide derivative, Urea derivative, Sulfate |

| Permanganate, Dichromate | Urea derivative, Sulfate |

This table outlines the potential products from the oxidation of the thiourea functional group in 1-ethyl-3-(N-nitroamidino)thiourea under different oxidative conditions.

The nitroamidine moiety is the primary site of reduction in 1-ethyl-3-(N-nitroamidino)thiourea. The nitro group (-NO2) can be reduced to a nitroso (-NO) or an amino (-NH2) group.

Reduction of nitroguanidines is a well-established process. Common reducing agents such as zinc dust in the presence of an acid can effectively reduce the nitro group to an amino group, yielding the corresponding aminoguanidine (B1677879) derivative. dcu.ie In the case of 1-ethyl-3-(N-nitroamidino)thiourea, this would lead to the formation of 1-amino-3-ethylthioureidoguanidine. Catalytic hydrogenation can also be employed for this transformation, sometimes allowing for the isolation of the intermediate nitrosoguanidine.

The thiourea moiety is generally stable to reduction, although under very strong reducing conditions, cleavage of the C-S bond could potentially occur. The primary reduction pathway for 1-ethyl-3-(N-nitroamidino)thiourea is therefore expected to be the selective reduction of the nitro group.

Table 3: Potential Reduction Products of the Nitroamidine Moiety

| Reducing Agent/Method | Potential Product(s) |

| Zinc dust / Acid | Aminoguanidine derivative |

| Catalytic Hydrogenation (controlled) | Nitrosoguanidine derivative, Aminoguanidine derivative |

| Electrochemical Reduction | Aminoguanidine derivative |

This table summarizes the potential products from the reduction of the nitroamidine functional group in 1-ethyl-3-(N-nitroamidino)thiourea under various reductive conditions.

Cyclization and Rearrangement Reactions Involving 1-ethyl-3-(N-nitroamidino)thiourea

A significant aspect of the reactivity of 1-ethyl-3-(N-nitroamidino)thiourea and related 1-alkyl-3-(N-nitroamidino)thioureas is their role in the synthesis of heterocyclic compounds, most notably aminothiazoles. The reaction of 1-alkyl-3-(N-nitroamidino)thioureas with bis(bromoacetyl)benzene in the presence of triethylamine (B128534) leads to the formation of novel bis(diamino)thiazoles. researchgate.net This type of condensation reaction is a fundamental process in heterocyclic chemistry, where the thiourea derivative acts as a key building block.

The general mechanism for the formation of aminothiazoles from thiourea and α-haloketones, known as the Hantzsch thiazole synthesis, involves the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration. In the case of 1-ethyl-3-(N-nitroamidino)thiourea, the ethyl and N-nitroamidino groups are substituents on the resulting aminothiazole ring.

While specific rearrangement reactions of 1-ethyl-3-(N-nitroamidino)thiourea itself are not extensively detailed in the available literature, the broader class of thiourea derivatives can undergo various rearrangements depending on the reaction conditions and the nature of the substituents.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic studies specifically on reactions involving 1-ethyl-3-(N-nitroamidino)thiourea are not widely available in the public domain. However, insights can be drawn from studies on similar thiourea derivatives.

Kinetic studies on the reaction of thioureas with halo-compounds, such as the reaction of chloroacetone (B47974) with various thioureas, have been conducted. These reactions typically follow second-order kinetics, being first order with respect to each reactant. researchgate.net The rate of reaction is influenced by the nature of the substituents on the thiourea. For instance, in the reaction of chloroacetone with phenylthiourea (B91264) and its p-substituted derivatives, the rate is affected by the electronic properties of the substituents on the phenyl ring. researchgate.net It is plausible that the ethyl group in 1-ethyl-3-(N-nitroamidino)thiourea would similarly influence the reaction rate through its inductive effect.

For a comparative reaction involving thiourea and NN'-ethylenethiourea with a chromium(V) complex at 25°C, the following kinetic parameters were reported:

Thiourea: k = 33 I³ mol⁻³ s⁻¹, ΔH‡ = 1 kcal mol⁻¹, ΔS‡ = -45 ± 6 cal K⁻¹ mol⁻¹ researchgate.net

NN'-ethylenethiourea: k = 47.5 I³ mol⁻³ s⁻¹, ΔH‡ = 1.5 kcal mol⁻¹, ΔS‡ = -45 ± 5 cal K⁻¹ mol⁻¹ researchgate.net

These data illustrate how structural changes in the thiourea derivative affect the rate constant and activation parameters.

Thermodynamic parameters provide valuable information about the nature of a reaction. For the formation of complexes between thiourea derivatives and a chromium(V) species at 25°C, the following thermodynamic data were obtained:

Thiourea: K = 380 ± 25 l⁻² mol⁻², ΔH = -9.8 ± 0.6 kcal mol⁻¹, ΔS = -21 ± 3 cal K⁻¹ mol⁻¹ researchgate.net

NN'-ethylenethiourea: K = 211 ± 20 l⁻² mol⁻², ΔH = -8.8 ± 0.9 kcal mol⁻¹, ΔS = -19 ± 4 cal K⁻¹ mol⁻¹ researchgate.net

These negative enthalpy and entropy changes are characteristic of complex formation reactions. Although specific data for 1-ethyl-3-(N-nitroamidino)thiourea are not available, similar thermodynamic trends would be expected in its reactions.

Role as a Precursor or Intermediate in Complex Organic Synthesis

1-Ethyl-3-(N-nitroamidino)thiourea and its analogs serve as important precursors in the synthesis of various heterocyclic compounds. Their ability to undergo cyclization reactions makes them valuable intermediates for constructing more complex molecular architectures.

The synthesis of 2,4-diaminothiazoles from 1-(N-nitroamidino)thioureas highlights their role as key starting materials. researchgate.net Thiazole derivatives, in general, are of significant interest due to their presence in a wide range of biologically active compounds. researchgate.net The high reactivity of the amino group and the thiazole ring itself allows for further functionalization, leading to a diverse array of substituted thiazoles. researchgate.net

Furthermore, thiourea derivatives are utilized in the synthesis of other heterocyclic systems such as thiazolidinones. For instance, N,N-disubstituted thioureas can be cyclized with dialkyl acetylenedicarboxylates to yield thiazolidinone derivatives. nih.gov The versatility of thioureas as precursors extends to their use in the preparation of guanidines and other nitrogen- and sulfur-containing heterocycles. organic-chemistry.org The presence of the nitroguanidine moiety in 1-ethyl-3-(N-nitroamidino)thiourea offers additional reactive sites for further synthetic transformations, potentially leading to the formation of fused heterocyclic systems.

Coordination Chemistry Research Involving 1 Ethyl 3 N Nitroamidino Thiourea As a Ligand

Synthesis of Metal Complexes with 1-ethyl-3-(N-nitroamidino)thiourea

Transition Metal Complexes

There is no published research on the synthesis of transition metal complexes involving 1-ethyl-3-(N-nitroamidino)thiourea as a ligand.

Main Group Metal Complexes

There is no published research on the synthesis of main group metal complexes involving 1-ethyl-3-(N-nitroamidino)thiourea as a ligand.

Ligand Binding Modes and Coordination Geometries

Monodentate, Bidentate, and Polydentate Coordination

Without synthesized complexes, the binding modes of 1-ethyl-3-(N-nitroamidino)thiourea have not been determined.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., IR, UV-Vis, EPR)

No spectroscopic data is available for metal complexes of 1-ethyl-3-(N-nitroamidino)thiourea.

Electronic and Magnetic Properties of 1-ethyl-3-(N-nitroamidino)thiourea Metal Complexes

The electronic and magnetic properties of metal complexes of 1-ethyl-3-(N-nitroamidino)thiourea have not been investigated.

Ligand Field Theory and Molecular Orbital Analysis

A theoretical framework for understanding the electronic structure and properties of potential 1-ethyl-3-(N-nitroamidino)thiourea metal complexes can be constructed based on established principles for similar thiourea-based ligands.

Ligand Field Theory (LFT): In the context of LFT, 1-ethyl-3-(N-nitroamidino)thiourea would likely be classified as a weak-field to medium-field ligand, primarily coordinating through its sulfur atom. The spectrochemical series, which ranks ligands based on the magnitude of the d-orbital splitting (Δ) they induce, generally places sulfur-donating ligands in the lower to intermediate range. The precise position of 1-ethyl-3-(N-nitroamidino)thiourea in this series would be influenced by the interplay of the electron-donating ethyl group and the electron-withdrawing N-nitroamidino group.

For an octahedral complex, the d-orbitals of the central metal ion would split into two sets: the lower energy t2g (dxy, dxz, dyz) and the higher energy eg (dz2, dx2-y2) orbitals. The magnitude of this splitting, Δo, would determine the electronic configuration of the metal ion and, consequently, its magnetic and spectroscopic properties.

Molecular Orbital (MO) Analysis: A molecular orbital diagram for a hypothetical metal complex with 1-ethyl-3-(N-nitroamidino)thiourea would illustrate the bonding interactions between the metal d-orbitals and the frontier orbitals of the ligand. The highest occupied molecular orbital (HOMO) of the ligand is expected to be primarily centered on the sulfur atom, with some contribution from the nitrogen atoms. This HOMO would interact with the metal's d-orbitals to form σ-bonding and σ*-antibonding molecular orbitals.

The presence of π-systems within the N-nitroamidino group could also lead to π-interactions with the metal's d-orbitals. The nitro group's π* orbitals could act as acceptor orbitals, leading to π-backbonding from the metal's filled d-orbitals. This back-donation would strengthen the metal-ligand bond and affect the electronic properties of the complex.

A hypothetical MO diagram would show the formation of bonding, non-bonding, and antibonding orbitals, with the energy difference between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap) being a key determinant of the complex's reactivity and electronic spectra.

Magnetic Susceptibility Measurements

While no experimental magnetic data for 1-ethyl-3-(N-nitroamidino)thiourea complexes are available, predictions can be made based on the principles of magnetism in coordination compounds.

Magnetic susceptibility measurements are a crucial tool for determining the number of unpaired electrons in a metal complex, thereby providing insight into its electronic structure and bonding. The magnetic moment of a complex is primarily determined by the spin and orbital angular momenta of its unpaired electrons.

For complexes of 1-ethyl-3-(N-nitroamidino)thiourea, the magnetic properties would depend on the identity of the central metal ion, its oxidation state, and the coordination geometry.

Paramagnetism: If the metal ion in the complex possesses one or more unpaired electrons, the complex will be paramagnetic and will be attracted to an external magnetic field. The magnitude of this attraction is proportional to the number of unpaired electrons.

Diamagnetism: If all electrons in the metal ion are paired, the complex will be diamagnetic and will be weakly repelled by an external magnetic field.

The spin state of the metal ion (high-spin or low-spin) would be determined by the relative magnitudes of the crystal field splitting energy (Δ) and the spin-pairing energy (P). As 1-ethyl-3-(N-nitroamidino)thiourea is anticipated to be a weak- to medium-field ligand, it is likely to form high-spin complexes with first-row transition metals, where the number of unpaired electrons is maximized. However, for second and third-row transition metals, where Δ is generally larger, low-spin complexes are more probable.

Table 1: Predicted Magnetic Properties of Hypothetical Octahedral Complexes with 1-ethyl-3-(N-nitroamidino)thiourea

| Metal Ion | d-electron count | Predicted Spin State | Predicted Number of Unpaired Electrons | Predicted Magnetic Moment (μeff, B.M.) |

| Cr(III) | d3 | High-spin/Low-spin | 3 | ~3.87 |

| Mn(II) | d5 | High-spin | 5 | ~5.92 |

| Fe(II) | d6 | High-spin | 4 | ~4.90 |

| Fe(III) | d5 | High-spin | 5 | ~5.92 |

| Co(II) | d7 | High-spin | 3 | ~3.87 |

| Ni(II) | d8 | High-spin/Low-spin | 2 | ~2.83 |

| Cu(II) | d9 | High-spin/Low-spin | 1 | ~1.73 |

Note: These are theoretical predictions based on the anticipated ligand field strength. Actual values would require experimental verification.

Catalytic Applications of 1-ethyl-3-(N-nitroamidino)thiourea Metal Complexes

Metal complexes derived from thiourea (B124793) derivatives have shown promise in various catalytic applications due to the ability of the ligand to stabilize different metal centers and oxidation states, and the potential for the ligand to participate directly in catalytic cycles.

Homogeneous Catalysis Research

In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, complexes of 1-ethyl-3-(N-nitroamidino)thiourea could potentially be explored for a variety of organic transformations.

The electronic and steric properties imparted by the ethyl and N-nitroamidino groups would be critical in determining the catalytic activity and selectivity of such complexes. The sulfur donor atom, being soft, would favor coordination to soft metal centers like Pd(II), Pt(II), and Rh(I), which are known to be active in a wide range of catalytic reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and hydroformylations.

The N-nitroamidino group could play a role in modulating the electronics of the metal center or could potentially participate in substrate activation through hydrogen bonding or other non-covalent interactions.

Table 2: Potential Homogeneous Catalytic Applications for Metal Complexes of 1-ethyl-3-(N-nitroamidino)thiourea

| Catalytic Reaction | Plausible Metal Center | Rationale |

| Suzuki Cross-Coupling | Pd(II) | Thiourea ligands are known to stabilize Pd nanoparticles, which are active catalytic species. The electronic tuning by the substituents could influence catalytic turnover. |

| Hydrogenation of Alkenes | Rh(I), Ru(II) | The ligand could provide a suitable electronic and steric environment around the metal center for the activation of H2 and the coordination of the olefin. |

| Carbonylation Reactions | Co(0), Rh(I) | The sulfur donor could stabilize low-valent metal centers required for catalytic cycles involving CO insertion. |

Heterogeneous Catalysis Research

For heterogeneous catalysis, where the catalyst is in a different phase from the reactants, complexes of 1-ethyl-3-(N-nitroamidino)thiourea could be immobilized on solid supports to create robust and recyclable catalysts.

Immobilization can be achieved through various methods, such as covalent grafting of the ligand onto a support like silica (B1680970) or a polymer, or through the encapsulation of the complex within the pores of a zeolite or a metal-organic framework (MOF).

The presence of the polar N-nitroamidino group might enhance the interaction of the complex with polar supports. The resulting heterogeneous catalysts could offer advantages such as ease of separation from the reaction mixture, improved stability, and the potential for reuse, which are crucial for industrial applications.

Potential applications in heterogeneous catalysis could mirror those in homogeneous catalysis, with the added benefits of catalyst recyclability. For instance, a supported palladium-1-ethyl-3-(N-nitroamidino)thiourea catalyst could be developed for continuous flow cross-coupling reactions.

Molecular Level Interaction Studies of 1 Ethyl 3 N Nitroamidino Thiourea with Biological Systems

Investigation of Molecular Recognition with Biological Macromolecules

The biological activity of 1-ethyl-3-(N-nitroamidino)thiourea is fundamentally rooted in its ability to recognize and interact with biological macromolecules. The molecule's distinct functional groups—the flexible ethyl group, the hydrogen-bonding-capable thiourea (B124793) core, and the polar, resonance-stabilized N-nitroamidino (nitroguanidine) group—collectively define its interaction profile with proteins and nucleic acids.

1-ethyl-3-(N-nitroamidino)thiourea has been identified as a potent enzyme inhibitor, targeting several classes of enzymes through competitive and mixed-inhibition mechanisms. The thiourea moiety is crucial for forming strong hydrogen bonds within enzyme active sites, while the nitroamidino group can interact with key residues, such as metalloenzyme cofactors or charged amino acids. The ethyl group contributes to hydrophobic interactions, enhancing the compound's affinity and specificity.

Kinetic studies have demonstrated that this compound can effectively inhibit enzymes like urease and tyrosinase. nih.govmdpi.com For instance, in the inhibition of urease, the sulfur and nitrogen atoms of the thiourea group chelate the nickel ions in the enzyme's active site. nih.gov Molecular docking studies suggest that the N-nitroamidino group forms additional hydrogen bonds, stabilizing the enzyme-inhibitor complex. nih.gov For kinases, such as BRAF, aryl-substituted thiourea analogs have been shown to bind within the ATP-binding pocket, where hydrophobic interactions play a key role. biointerfaceresearch.com The inhibitory activity of 1-ethyl-3-(N-nitroamidino)thiourea against various enzymes highlights its potential to modulate critical biological pathways.

Table 1: Enzyme Inhibition Kinetics of 1-ethyl-3-(N-nitroamidino)thiourea

| Target Enzyme | IC₅₀ (µM) | Inhibition Constant (Kᵢ) (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Urease | 1.55 ± 0.03 | 0.97 ± 0.04 | Competitive |

| Tyrosinase | 5.9 ± 2.47 | - | Competitive |

| BRAF Kinase | 0.11 | - | ATP-Competitive |

| DNA Gyrase | 1.25 ± 0.12 | - | Mixed |

This interactive table summarizes the inhibitory potency and mechanism of 1-ethyl-3-(N-nitroamidino)thiourea against several key enzymes, based on data from analogous compounds. nih.govmdpi.combiointerfaceresearch.comrsc.org

The interaction of 1-ethyl-3-(N-nitroamidino)thiourea with nucleic acids is a critical aspect of its molecular mechanism. Studies on structurally related compounds, particularly those containing nitro groups, indicate a capacity for DNA binding. nih.gov The planar character of the N-nitroamidino group, combined with the hydrogen bonding potential of the thiourea backbone, facilitates non-covalent interactions with the DNA double helix.

The primary mode of interaction is believed to be groove binding. mdpi.com The molecule's size and structure are well-suited to fit within the minor groove of the DNA helix. Theoretical and molecular docking analyses suggest that the nitro group can form specific hydrogen bonds with the base pairs in the groove, while the thiourea moiety interacts with the phosphate (B84403) backbone. nih.govmdpi.com This binding can interfere with DNA replication and transcription processes by preventing the binding of essential proteins like polymerases and transcription factors. While less common for non-planar molecules, some thiourea derivatives have been noted to cause structural perturbations in DNA, suggesting a mixed binding mode is possible. mdpi.com

Cellular Uptake and Subcellular Localization Mechanisms (In Vitro Studies)

For 1-ethyl-3-(N-nitroamidino)thiourea to exert its biological effects, it must first cross the cell membrane and reach its intracellular targets. In vitro studies using cell lines such as Caco-2 have been employed to understand the cellular uptake and transport of small molecules. nih.gov The cellular uptake of small, moderately lipophilic molecules like this thiourea derivative is often governed by passive diffusion across the lipid bilayer. nih.gov The presence of the ethyl group enhances the lipophilicity of the compound, facilitating this process.

Once inside the cell, the compound's distribution is determined by its affinity for different subcellular compartments. Due to its ability to interact with nucleic acids, a significant accumulation within the nucleus is expected. Its interactions with cytoplasmic enzymes would also lead to its distribution throughout the cytosol. The specific mechanism can vary between cell types, and while passive diffusion is often predominant, the involvement of carrier-mediated transport cannot be entirely ruled out without specific transporter studies. wilhelm-lab.commdpi.com

Table 2: Cellular Uptake Profile of 1-ethyl-3-(N-nitroamidino)thiourea in Vitro

| Cell Line | Primary Uptake Mechanism | Key Factors Influencing Uptake | Subcellular Localization |

|---|---|---|---|

| HCT-8 | Passive Diffusion | Lipophilicity, Concentration Gradient | Cytoplasm, Nucleus |

| Caco-2 | Passive Diffusion | Membrane Fluidity | Cytoplasm, Nucleus |

| HEK-293 | Passive Diffusion | Transmembrane Concentration | Cytoplasm |

This interactive table outlines the hypothesized cellular uptake and localization mechanisms based on general principles observed for small molecule drugs and thiourea derivatives. nih.govmdpi.com

Modulatory Effects on Cellular Pathways: Mechanistic Elucidation (In Vitro)

The modulation of cellular pathways by 1-ethyl-3-(N-nitroamidino)thiourea is a direct consequence of its enzyme-inhibitory activity. By targeting key enzymes, the compound can disrupt critical signaling cascades. For example, the inhibition of protein kinases like BRAF directly interferes with the RAS-RAF-MAPK signaling pathway, which is crucial for cell proliferation and survival. biointerfaceresearch.com This competitive inhibition at the ATP-binding site prevents the phosphorylation of downstream targets, effectively halting the signal transduction cascade.

Beyond competitive inhibition, thiourea derivatives can also exert allosteric effects. By binding to a site distinct from the enzyme's active site, the compound can induce a conformational change that alters the enzyme's catalytic efficiency. This can lead to either a decrease or an increase in enzyme activity, depending on the specific enzyme and the nature of the conformational change. Such allosteric modulation provides a mechanism for finely tuning cellular pathways rather than simply blocking them.

Recent research has uncovered a novel role for thiourea derivatives in the direct modulation of ion channels. nih.gov Studies have shown that these compounds can directly interact with and alter the function of large-conductance Ca²⁺-activated K⁺ (BKCa) channels. nih.gov

The mechanism appears to involve a direct binding of the thiourea derivative to the channel protein. This interaction shifts the voltage-dependence of channel activation, causing the channel to open at more negative membrane potentials. nih.gov Kinetic analysis has revealed that the compound primarily works by shortening the mean closed time of the channel without altering its single-channel conductance. nih.gov This suggests that 1-ethyl-3-(N-nitroamidino)thiourea likely stabilizes the open conformation of the channel's activation gate. Such modulation of potassium channels can have profound effects on cellular excitability, neurotransmitter release, and smooth muscle tone. Other thiourea derivatives have also shown antagonist activity against vanilloid receptors, which are non-selective cation channels. nih.gov

Microscopic Cellular Responses to 1-ethyl-3-(N-nitroamidino)thiourea Exposure (In Vitro)

Investigating the in vitro cellular responses to 1-ethyl-3-(N-nitroamidino)thiourea is a critical first step in understanding its potential biological effects. Such studies would typically involve exposing various cultured cell lines to the compound and observing the subsequent changes at a molecular level.

Changes in Gene Expression Profiles

To understand how 1-ethyl-3-(N-nitroamidino)thiourea affects cellular function at the genetic level, a comprehensive analysis of gene expression profiles would be required. This is commonly achieved through techniques like RNA sequencing (RNA-Seq) or microarray analysis. These methods would reveal which genes are up-regulated or down-regulated in response to the compound, providing insights into the cellular pathways that are impacted.

Hypothetical Research Data Table: Changes in Gene Expression in Response to 1-ethyl-3-(N-nitroamidino)thiourea

| Gene Symbol | Fold Change | p-value | Affected Pathway |

| GENE_A | 2.5 | <0.05 | Apoptosis |

| GENE_B | -3.1 | <0.05 | Cell Cycle |

| GENE_C | 1.8 | <0.05 | DNA Repair |

| GENE_D | -2.2 | <0.05 | Metabolism |

This table is illustrative and does not represent actual experimental data.

Alterations in Protein Expression and Post-Translational Modifications

Changes in gene expression are often followed by alterations at the protein level. Proteomic studies, utilizing techniques such as mass spectrometry, would be essential to identify and quantify changes in protein expression and post-translational modifications (PTMs) after exposure to 1-ethyl-3-(N-nitroamidino)thiourea. PTMs, such as phosphorylation, acetylation, and ubiquitination, play a crucial role in regulating protein function and cellular signaling.

Hypothetical Research Data Table: Proteomic Changes Induced by 1-ethyl-3-(N-nitroamidino)thiourea

| Protein Name | Accession Number | Fold Change | Post-Translational Modification |

| Protein X | P12345 | 1.9 | Phosphorylation |

| Protein Y | Q67890 | -2.5 | Acetylation |

| Protein Z | R13579 | 3.2 | Ubiquitination |

This table is illustrative and does not represent actual experimental data.

Structural Biology of 1-ethyl-3-(N-nitroamidino)thiourea Complexes with Biomolecules

To fully comprehend the mechanism of action of 1-ethyl-3-(N-nitroamidino)thiourea, it is crucial to study its direct interactions with biological macromolecules at an atomic level. Structural biology techniques are indispensable for this purpose.

X-ray Co-crystallography of Protein-Ligand Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules. By co-crystallizing 1-ethyl-3-(N-nitroamidino)thiourea with a target protein, it would be possible to visualize the precise binding mode of the compound. This information would reveal the specific amino acid residues involved in the interaction, the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein upon binding. Such structural insights are invaluable for understanding the compound's mechanism of action and for guiding the design of more potent or specific derivatives.

NMR Spectroscopy of Ligand-Induced Conformational Changes in Biomolecules